molecular formula C12H12N2O B1197415 4,9-Dihydro-7-methoxy-3H-pyrido(3,4b)indole CAS No. 31652-37-6

4,9-Dihydro-7-methoxy-3H-pyrido(3,4b)indole

Cat. No.: B1197415
CAS No.: 31652-37-6
M. Wt: 200.24 g/mol
InChI Key: VTEZDUSEJVSZGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-19281A involves several steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of CGS-19281A would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

CGS-19281A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyridoindole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of CGS-19281A involves the inhibition of the enzyme phenylethanolamine-N-methyltransferase. This enzyme is responsible for the conversion of norepinephrine to adrenaline. By inhibiting this enzyme, CGS-19281A reduces the levels of adrenaline, leading to a decrease in blood pressure. The molecular targets and pathways involved include the enzyme’s active site and the biochemical pathways regulating adrenaline synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CGS-19281A

CGS-19281A is unique due to its specific inhibition of phenylethanolamine-N-methyltransferase without interacting with alpha-1 or alpha-2 adrenergic receptors. This selective inhibition makes it a valuable tool for studying the biosynthesis of adrenaline and its potential therapeutic applications .

Properties

CAS No.

31652-37-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

7-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H12N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6-7,14H,4-5H2,1H3

InChI Key

VTEZDUSEJVSZGQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=NCC3

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=NCC3

31652-37-6

Synonyms

4,9-dihydro-7-methoxy-3H-pyrido(3,4b)indole
CGS 19281A
CGS-19281A

Origin of Product

United States

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